molecular formula C24H20N2O6 B5009073 METHYL 2-[(3-{[2-(METHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE

METHYL 2-[(3-{[2-(METHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE

Cat. No.: B5009073
M. Wt: 432.4 g/mol
InChI Key: ACPDIIJQNMFHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[(3-{[2-(METHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3-{[2-(METHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method includes the coupling of 2-(methoxycarbonyl)aniline with a benzoyl chloride derivative under basic conditions to form an intermediate. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3-{[2-(METHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

METHYL 2-[(3-{[2-(METHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of METHYL 2-[(3-{[2-(METHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[(6-{[2-(METHOXYCARBONYL)ANILINO]CARBONYL}-2-PYRIDINYL)CARBONYL]AMINO}BENZOATE
  • METHYL 2-[(3-{[2-(METHOXYCARBONYL)ANILINO]CARBONYL}BENZOYL)AMINO]BENZOATE

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[3-[(2-methoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-31-23(29)17-10-3-5-12-19(17)25-21(27)15-8-7-9-16(14-15)22(28)26-20-13-6-4-11-18(20)24(30)32-2/h3-14H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPDIIJQNMFHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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